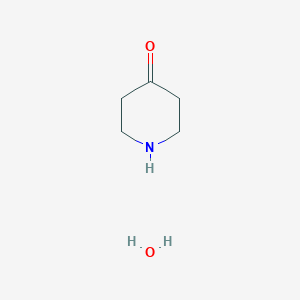

Piperidin-4-one hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

709046-15-1 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

piperidin-4-one;hydrate |

InChI |

InChI=1S/C5H9NO.H2O/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H2 |

InChI Key |

JQKIHHHTOFFTAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=O.O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Piperidin-4-one Hydrochloride Hydrate

Structural Dynamics, Synthetic Utility, and Handling Protocols for Drug Discovery

Executive Summary & Core Identifiers

Piperidin-4-one (4-piperidone) is a critical pharmacophore in medicinal chemistry, serving as the backbone for diverse therapeutic agents, including opioid analgesics, acetylcholinesterase inhibitors, and antihistamines.

In its free base form, piperidin-4-one is thermodynamically unstable, prone to rapid self-condensation and polymerization. Consequently, it is almost exclusively synthesized, stored, and utilized as the hydrochloride monohydrate salt.[1] This form stabilizes the molecule via protonation of the secondary amine and hydration of the ketone moiety (often existing as the gem-diol in the solid state).[1]

Core Chemical Data[1][2][3]

| Parameter | Specification | Notes |

| Primary CAS Number | 40064-34-4 | Refers to 4-Piperidone hydrochloride monohydrate (Standard commercial form).[2][3] |

| Related CAS | 41979-39-9 | Refers to 4-Piperidone hydrochloride (Anhydrous). |

| Related CAS | 41661-47-6 | Refers to 4-Piperidone (Free base - Unstable). |

| Molecular Weight | 153.61 g/mol | Calculated for C₅H₉NO[1][3][4][5][6] · HCl · H₂O.[1][6] |

| Molecular Formula | C₅H₁₂ClNO₂ | Often written as C₅H₉NO[1] · HCl · H₂O or C₅H₁₁NO₂[1][3] · HCl (reflecting the gem-diol structure).[1] |

| IUPAC Name | 4-Piperidinone hydrochloride hydrate | Synonyms: 4,4-Piperidinediol hydrochloride; 4-Oxopiperidinium chloride monohydrate. |

| Regulatory Status | DEA List I Chemical | Precursor to fentanyl and analogues.[1] Strict record-keeping required in the US (21 CFR 1310.02).[1] |

Chemical Architecture: The Gem-Diol Equilibrium

Understanding the structural flux of piperidin-4-one is vital for reaction planning.[1] Unlike simple ketones, the electron-withdrawing ammonium group (in the salt form) destabilizes the carbonyl, favoring the formation of a geminal diol (hydrate) in the presence of water or within the crystal lattice.[1]

Structural Dynamics Diagram[1]

Caption: Equilibrium between the unstable free base, the anhydrous salt, and the stable gem-diol (hydrate) form.

Scientific Insight: The "monohydrate" designation often misleads researchers into treating the water as loosely bound solvent.[1] Structural studies suggest the water adds across the carbonyl to form 4,4-dihydroxypiperidinium chloride .[1] When used in anhydrous reactions (e.g., formation of enamines), this water must be chemically scavenged (e.g., Dean-Stark or molecular sieves) to regenerate the reactive ketone in situ.[1]

Synthetic Utility & Reactivity Profile[1]

Piperidin-4-one hydrochloride hydrate is a versatile electrophile.[1] Its reactivity is governed by the masking of the amine (protonated) and the hydration of the ketone.[1]

Key Reaction Classes

-

Reductive Amination: The most common workflow.[1] The ketone reacts with primary/secondary amines to form intermediate imines/iminiums, which are reduced to 4-substituted piperidines.[1]

-

Strecker Synthesis: Reaction with amines and cyanide sources to generate alpha-aminonitriles, precursors to fentanyl analogues (hence the regulatory scrutiny).[1]

-

Fischer Indole Synthesis: Condensation with phenylhydrazines to form tetrahydro-gamma-carbolines.[1]

Workflow: N-Alkylation and Reductive Functionalization

Caption: Standard workflow converting the HCl hydrate salt into a functionalized drug scaffold.

Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-Boc-4-(benzylamino)piperidine from piperidin-4-one hydrochloride hydrate. Rationale: This protocol demonstrates the necessity of neutralizing the HCl salt and managing the hydrate water content during imine formation.[1]

Reagents

-

Piperidin-4-one hydrochloride hydrate (1.0 eq)[7]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)[1]

-

Benzylamine (1.0 eq)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology

-

Salt Neutralization & Protection (One-Pot):

-

Suspend piperidin-4-one HCl hydrate in DCM.

-

Add TEA dropwise at 0°C. Observation: The suspension will clear as the free base is liberated, then potentially cloud as TEA[1]·HCl precipitates.[1]

-

Add Boc₂O immediately.[1] Causality: Immediate trapping of the free amine prevents self-condensation polymerization.[1]

-

Stir at RT for 4 hours. Wash with water/brine to remove TEA salts.[1] Isolate N-Boc-4-piperidone.

-

-

Imine Formation (Dehydration):

-

Dissolve N-Boc-4-piperidone in DCE (1,2-Dichloroethane).

-

Add Benzylamine and catalytic acetic acid.[1]

-

Critical Step: Add 4Å Molecular Sieves or MgSO₄.[1]

-

Why? The starting material was a hydrate.[1][6][7][8] Even after Step 1, residual water can shift the equilibrium back to the ketone/diol, inhibiting imine formation.[1] Removing water drives the reaction forward (Le Chatelier’s principle).[1]

-

-

Reduction:

Handling, Stability, and Regulatory Compliance[1]

Stability & Storage[9]

-

Hygroscopicity: The HCl hydrate is moderately hygroscopic.[1] Store in a tightly sealed container at 2–8°C .

-

Shelf Life: Stable for >2 years if kept dry.[1]

-

Degradation Indicators: Yellowing of the white crystalline powder indicates free base liberation and subsequent oxidation or polymerization.[1]

Regulatory Warning (DEA List I)

In the United States, piperidin-4-one (and its salts/hydrates) is a List I Chemical because it is a direct precursor to fentanyl.

-

Requirement: Researchers must verify their institution's registration status before ordering.[1]

-

Documentation: Usage logs must be maintained, detailing the specific mass used and the identity of the synthesized compounds.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). (2020).[1] List of Scheduled Listed Chemical Products. Title 21 Code of Federal Regulations.[1] Retrieved from [Link]

-

Janssen, P. A. J. (1960).[1] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational text on piperidone use in opioid synthesis).

-

Kozikowski, A. P., et al. (1998).[1] Synthesis of 4-substituted piperidines via reductive amination. Journal of Medicinal Chemistry, 41(11), 1962-1969.[1]

Sources

- 1. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]

- 4. molekula.com [molekula.com]

- 5. 4-Piperidone Monohydrate Hydrochloride | CAS 40064-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Piperidin-4-one Hydrate in Organic Solvents

For Immediate Release

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of piperidin-4-one hydrate in various organic solvents. As a Senior Application Scientist, my aim is to blend theoretical principles with practical, field-proven methodologies to empower your research.

Piperidin-4-one and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals.[1] The hydrate form introduces a layer of complexity to its solubility profile, governed by the intricate interplay of hydrogen bonding, polarity, and the energetics of dissolution. This guide will dissect these factors, provide a framework for predicting solubility, and offer a robust experimental protocol for its precise determination.

The Molecular Architecture of Solubility: Theoretical Framework

The solubility of this compound is dictated by its molecular structure, which features a polar carbonyl group, a secondary amine, and a molecule of water integrated into its crystal lattice. This unique combination of functional groups allows for a range of intermolecular interactions with solvent molecules.

The Power of the Hydrogen Bond

This compound possesses both hydrogen bond donors (the N-H group and the water molecule) and hydrogen bond acceptors (the carbonyl oxygen, the nitrogen atom, and the oxygen of the water molecule). This dual nature is the primary driver of its solubility in protic and polar aprotic solvents.[2]

-

In Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can engage in hydrogen bonding with both the donor and acceptor sites of this compound. The solvent's hydroxyl group can donate a hydrogen to the carbonyl oxygen and accept a hydrogen from the amine nitrogen and the water of hydration. This extensive hydrogen bonding network facilitates the disruption of the crystal lattice and solvation of the individual molecules, leading to high solubility.[2]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents lack hydrogen bond donor capabilities but possess strong hydrogen bond acceptor sites (the carbonyl oxygen in acetone, the sulfoxide oxygen in DMSO). They can effectively solvate the N-H and O-H groups of this compound. While the interaction might be less extensive than with protic solvents, it is often sufficient for significant solubility.

The "Like Dissolves Like" Principle: Polarity and Dipole Interactions

The polarity of both the solute and the solvent is a fundamental determinant of solubility. This compound is a polar molecule due to the presence of the carbonyl group and the N-H bond.

-

Polar Solvents: The permanent dipole of this compound allows for favorable dipole-dipole interactions with polar solvents, contributing to its dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are weak London dispersion forces. The energy required to break the strong hydrogen bonds within the this compound crystal lattice is not sufficiently compensated by the weak interactions with nonpolar solvent molecules. Consequently, solubility in such solvents is expected to be limited.[3]

The Critical Role of the Water of Hydration

The water molecule in the hydrate is not merely a passive component. It actively participates in the hydrogen-bonding network of the crystal lattice. For dissolution to occur, the energy input must be sufficient to overcome not only the intermolecular forces between the piperidin-4-one molecules but also the interactions involving the water of hydration.[4] Conversely, the water of hydration can also facilitate interactions with certain solvents, potentially enhancing solubility compared to the anhydrous form in specific cases.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Extensive hydrogen bonding between the solvent's hydroxyl group and the solute's N-H, C=O, and hydrate water. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than ketones or alcohols. |

| Esters | Ethyl Acetate | Moderate | The carbonyl group can act as a hydrogen bond acceptor, but the hydrocarbon portion reduces polarity.[5] |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Can act as weak hydrogen bond donors and have a significant dipole moment, but are not as effective as protic solvents. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions, insufficient to overcome the crystal lattice energy of the polar hydrate. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Only weak London dispersion forces, energetically unfavorable for dissolution.[3] |

Note: The hydrochloride salt form of this compound is known to be highly water-soluble due to its ionic nature.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

The Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is a robust and widely accepted technique for determining solubility.[7]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Experimental Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer changes).[8]

-

Sampling: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of piperidin-4-one.[9] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

Analytical Methodologies

The choice of analytical method is dependent on the properties of the solute and the solvent.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile compounds. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection is a common setup for compounds containing a chromophore.

-

Gravimetric Analysis: For solvents in which this compound has a reasonably high solubility and is non-volatile, a gravimetric method can be employed.[10] A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

Thermodynamic Insights into the Dissolution Process

The dissolution process can be described by thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution. These can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.[11][12]

-

Endothermic vs. Exothermic: A positive ΔH indicates an endothermic process, where solubility increases with temperature. A negative ΔH signifies an exothermic process, where solubility decreases with increasing temperature. For most solids dissolving in liquids, the process is endothermic.[13]

-

Spontaneity of Dissolution: A negative ΔG indicates a spontaneous dissolution process.

Thermodynamic Relationship Diagram:

Caption: Thermodynamics of Dissolution

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex phenomenon governed by a delicate balance of intermolecular forces. While a universal quantitative dataset is elusive, a strong predictive understanding can be achieved by considering the principles of hydrogen bonding and polarity. The provided experimental protocol offers a reliable means for researchers to generate high-quality solubility data tailored to their specific needs.

Future work in this area could involve the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of piperidin-4-one derivatives.[14] Such models, trained on experimentally determined data, could significantly accelerate the solvent selection process in pharmaceutical development and synthesis.

References

-

BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from BenchChem website.[3]

- BenchChem. (n.d.). 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride.

-

Talaq, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.[15]

-

Marczak, W., et al. (2015). Hydrogen-bonded aggregates in the mixtures of piperidine with water. Chemical Physics Letters, 619, 77–83.[16]

-

Dashti, A., et al. (2022). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports.[17]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenylazo)piperidine in Different Solvents. Retrieved from BenchChem website.[7]

-

Marczak, W., et al. (2015). Hydrogen-bonded aggregates in the mixtures of piperidine with water: Thermodynamic, SANS and theoretical studies. ResearchGate.[18]

-

Li, R., et al. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega.[11]

-

Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from Patheon Pharma Services website.[14]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]5]

-

Parra, D., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.[13]

-

Taylor, L. (2017, May 15). Use of Bio-Predictive Methods During Early Formulation Screening. [Presentation].[19]

-

Singh, P., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.[12]

-

Jung, H., et al. (2025). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery.[8]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]]

-

Al-Bayati, Z. H. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences.[2]

-

Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]]

-

Singh, G., et al. (2025). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. ResearchGate.[10]

-

Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.[1]

- Al-Akayleh, F., et al. (2017).

-

ResearchGate. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]4]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. al-kindipublisher.com [al-kindipublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 14. psdi.ac.uk [psdi.ac.uk]

- 15. arxiv.org [arxiv.org]

- 16. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pharmacy.umaryland.edu [pharmacy.umaryland.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

A Senior Scientist's Guide to Piperidin-4-one Hydrate: An In-Depth SDS Analysis and Safe Handling Protocol

Introduction

Piperidin-4-one and its derivatives are foundational scaffolds in modern medicinal chemistry. They serve as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds, including novel anticancer, anti-HIV, and antimicrobial agents.[1][2][3] The inherent reactivity and structural features of the piperidone nucleus make it a privileged pharmacophore, enabling chemists to explore diverse chemical spaces and develop potent therapeutics.[2]

However, the utility of this compound in research and drug development is matched by the critical need for a comprehensive understanding of its safety profile. This guide moves beyond a cursory reading of a Safety Data Sheet (SDS) to provide an in-depth analysis tailored for researchers, scientists, and drug development professionals. We will dissect the hazards associated with piperidin-4-one hydrate (commonly available as the hydrochloride salt), explain the causality behind recommended safety protocols, and provide actionable, field-proven procedures to ensure its safe handling. Critically, piperidin-4-one is also a regulated precursor for the synthesis of fentanyl in jurisdictions such as the United States, where it is classified as a List I chemical, mandating stringent control and handling protocols.[4] This guide is designed to be a self-validating system of safety, grounding every recommendation in authoritative data and established scientific principles.

Section 1: Hazard Identification and Risk Assessment - A Mechanistic Perspective

A thorough risk assessment begins with a granular understanding of the hazards identified in the Globally Harmonized System (GHS). For this compound, the primary risks are associated with its irritant properties and its physical form as a solid powder.[5][6]

GHS Hazard Summary

The primary hazards associated with piperidin-4-one monohydrate hydrochloride are consistently reported across supplier SDSs.[5][6][7] A summary of the GHS classification provides the foundation for our risk mitigation strategy.

| Hazard Class | Category | Hazard Statement | Rationale & Implications for Researchers |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7] | The secondary amine and ketone functionalities can interact with skin proteins and lipids, leading to irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[6][7] | The fine, crystalline nature of the powder poses a significant mechanical and chemical hazard to the eyes. Direct contact can cause substantial irritation and potential damage, making chemical splash goggles a mandatory piece of PPE. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][6] | As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation can irritate the mucous membranes of the respiratory tract. All manipulations of the solid must be performed within a certified chemical fume hood. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] | While not acutely toxic, ingestion can be harmful. This underscores the importance of strict personal hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[7] |

| Combustible Dust | Yes | May form combustible dust concentrations in air.[5] | This is a frequently overlooked but critical hazard. When a sufficient concentration of the fine powder is suspended in air and exposed to an ignition source, it can lead to a violent dust explosion. This risk mandates careful handling to avoid generating dust clouds and controlling all potential ignition sources. |

A crucial piece of information often found in the toxicological section of the SDS is that the "toxicological properties have not been fully investigated." [5] For the drug development professional, this is a directive to apply the Precautionary Principle. The compound must be handled as if it possesses unknown long-term or chronic toxicities, reinforcing the need for stringent containment and PPE usage.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Self-Validating System

A robust safety protocol is built upon the hierarchy of controls, which prioritizes systemic solutions over individual actions. This framework provides a self-validating system for risk mitigation.

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls (The Primary Barrier)

Engineering controls are designed to remove the hazard at the source. For this compound, these are non-negotiable.

-

Chemical Fume Hood: All handling of the solid compound that could generate dust—including weighing, transfers, and additions to reaction vessels—must occur inside a properly functioning and certified chemical fume hood. This contains any airborne particles, preventing inhalation.

-

Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (VBE) or a dedicated analytical balance placed at the back of a fume hood should be used to minimize air currents that affect measurement while still providing containment.

-

Local Exhaust Ventilation: Ensure general laboratory ventilation is adequate to maintain a safe ambient environment.[5]

Administrative Controls (Standard Operating Procedures)

This guide serves as a key administrative control. All personnel must be trained on the specific hazards and the detailed SOPs for handling this compound before work begins.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is essential to protect the researcher from exposure when engineering and administrative controls are properly in use.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5] | Protects against airborne dust entering the eyes from any angle. Standard safety glasses with side shields are insufficient due to the risk of fine powder exposure. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Wear appropriate protective gloves to prevent skin exposure.[5] Always check the manufacturer's data for compatibility and breakthrough times. Double-gloving can be considered for extended operations. |

| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be necessary. |

Section 3: Standard Operating Procedure (SOP) for Safe Handling and Storage

The following step-by-step protocol is a self-validating workflow designed to minimize exposure and ensure operational safety.

Caption: Experimental workflow for safely weighing and handling the solid compound.

Storage Protocol

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[5][7]

-

Environment: Store in a cool, dry, and well-ventilated area.[7][8] Refrigeration is often recommended.[5]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[5] The compound is also sensitive to moisture.[5]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant hazard pictograms.

Section 4: Emergency Protocols - A Prepared Response

A swift and correct response to an emergency can significantly mitigate its consequences.

Spill Response

The primary objective during a spill is to prevent the solid from becoming airborne.

Caption: Logical flowchart for responding to a this compound spill.

Key Spill Cleanup Steps:

-

Avoid Dust Formation: Do not dry sweep in a way that creates a dust cloud.[5]

-

Use Dry Methods: Use dry cleanup procedures whenever possible.[7]

-

Containment: Prevent spillage from entering drains or water courses.[7][8]

-

Collection: Sweep up the material and shovel it into a suitable, labeled container for disposal.[5]

Exposure and First-Aid Measures

Immediate and appropriate first aid is vital. All researchers should know the location of safety showers and eyewash stations.[5]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice/attention.[5] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell, call a POISON CENTER or doctor.[5] If not breathing, give artificial respiration.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][9] |

Fire-Fighting Measures

-

Hazards: While the material itself is not highly flammable, containers may burn.[7] A significant risk is the potential for a dust explosion if the powder is dispersed in the air near an ignition source.[5] Combustion can produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[5][7]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[7]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Conclusion

This compound is an invaluable tool in the arsenal of the medicinal chemist. Its potential to serve as a scaffold for life-saving drugs is immense. However, its utility demands a commensurate level of respect for its hazards. By moving beyond simple compliance and adopting a scientifically grounded, proactive safety culture—rooted in a deep understanding of the material's properties, the rigorous application of the hierarchy of controls, and preparedness for emergencies—researchers can confidently and safely unlock its full potential in the pursuit of novel therapeutics.

References

-

4-Piperidone monohydrate hydrochloride Safety Data Sheet. (2021). Acros Organics.

-

Piperidine Safety Data Sheet. (2024). PENTA.

-

Piperidin-4-one: the potential pharmacophore. (2011). PubMed.

-

4-Piperidinopiperidine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

-

Piperidine Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG.

-

Piperidin-4-one hydrochloride Safety Data Sheet. (2023). CymitQuimica.

-

Piperidine Safety Data Sheet. (2025). Sigma-Aldrich.

-

PIPERIDINE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

-

4-Piperidone (hydrochloride hydrate) Safety Data Sheet. (2025). Cayman Chemical.

-

A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.

-

4-Piperidone. (n.d.). Wikipedia.

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.

-

Piperidin-4-one: The Potential Pharmacophore. (2011). ResearchGate.

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal.

-

Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. (2016). ResearchGate.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Cornerstone of Modern Drug Design: A Technical Guide to the Crystal Structure Analysis of Piperidin-4-one Hydrate

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, the piperidine ring is a familiar and indispensable ally. This simple heterocycle is a cornerstone of countless pharmaceuticals, forming the core scaffold of molecules designed to treat a vast spectrum of human diseases.[1][2] Among its derivatives, piperidin-4-one stands out as a critical synthetic intermediate and a pharmacophore in its own right, with its derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3]

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the ultimate determinant of its physicochemical properties and, consequently, its biological activity.[4] The addition of a water molecule to form a hydrate can significantly alter this structure, impacting stability, solubility, and bioavailability. This guide provides an in-depth technical exploration of the definitive method for elucidating this architecture: single-crystal X-ray diffraction, focusing on the analysis of piperidin-4-one hydrochloride monohydrate, a common and stable form of this crucial building block.[5][6][7] Understanding its crystal structure is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the precise engineering of next-generation therapeutics.

The Strategic Importance of Piperidin-4-one in Pharmaceutical Development

The piperidin-4-one moiety is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its significance is underscored by its presence as a key precursor in the synthesis of major pharmaceutical drugs, including the potent analgesic fentanyl and the antipsychotic lumateperone.[5][8] The diverse biological activities reported for piperidin-4-one derivatives are directly linked to the conformation of the piperidine ring—typically a chair, distorted chair, or twist-boat form—and the spatial orientation of its substituents.[1][9]

The formation of a hydrate introduces a molecule of water into the crystal lattice. This seemingly minor addition can have profound consequences, establishing a network of hydrogen bonds that can stabilize the crystal packing, alter the conformation of the piperidone ring, and ultimately influence the compound's performance as a drug substance. Therefore, a meticulous analysis of the hydrate's crystal structure is a critical step in the development pipeline.

The Pillar of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled, non-destructive analytical technique that provides definitive information about the internal atomic arrangement of a crystalline solid.[10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of a molecule, making it the gold standard for structural validation in chemical research.[4]

The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. The electrons of the atoms within the crystal lattice scatter the X-rays, and due to the periodic arrangement of these atoms, the scattered waves interfere constructively in specific directions. This phenomenon, known as diffraction, produces a unique, three-dimensional pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, it is possible to mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom.

Experimental Workflow: From Powder to Final Structure

The determination of the crystal structure of piperidin-4-one hydrate is a systematic process that demands precision at every stage. The following protocol outlines a self-validating system, where the quality of the outcome at each step is a prerequisite for the success of the next.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. Piperidin-4-ones are commonly synthesized via the Mannich condensation reaction.[1] The subsequent crystallization is a critical step that requires careful optimization.

Detailed Protocol for Crystallization:

-

Synthesis of Piperidin-4-one Hydrochloride: Begin with a known synthetic route, such as the process involving the hydrolysis of 4,4-dimethoxypiperidine with hydrochloric acid.[8]

-

Solvent Selection: Dissolve the synthesized piperidin-4-one hydrochloride powder in a minimal amount of a suitable solvent. Ethanol is a frequently used and effective solvent for the crystallization of piperidin-4-one derivatives.[1] The presence of water is essential for the formation of the hydrate. A mixture of ethanol and water can be an effective starting point.

-

Slow Evaporation (Proven Method):

-

Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Filter the warm solution to remove any particulate impurities.

-

Transfer the clear solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the film.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The slow rate is crucial for the growth of large, well-ordered crystals.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle.

Causality Insight: The choice of slow evaporation is deliberate. Rapid precipitation traps impurities and promotes the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow, controlled solvent removal allows the molecules to self-assemble into a highly ordered, three-dimensional lattice, minimizing defects and yielding a crystal that will produce a sharp diffraction pattern.

Data Collection: Capturing the Diffraction Pattern

This phase involves mounting the crystal and collecting the diffraction data using a modern diffractometer.

Step-by-Step Data Acquisition:

-

Crystal Mounting: Select a visually clear, well-formed crystal under a microscope. Mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and reducing radiation damage to the crystal.

-

Diffractometer Setup: Mount the goniometer head on the diffractometer. Modern instruments, such as those equipped with a microfocus X-ray source and a sensitive detector (e.g., a CCD or CMOS detector), are standard.

-

Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice. This is typically an automated process.

-

Full Data Collection Strategy: Based on the determined crystal system, the instrument's software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam and recording the diffraction images.

Structure Solution and Refinement: From Data to Molecular Model

The final stage involves processing the raw diffraction data to generate and refine the three-dimensional molecular model.

Computational Workflow:

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the approximate positions of the heavier atoms.

-

Model Building: An initial molecular model is built by fitting the known chemical structure of piperidin-4-one, a chloride ion, and a water molecule into the electron density map.

-

Structure Refinement: The atomic positions, as well as their anisotropic displacement parameters (which model thermal vibration), are refined using a least-squares algorithm. This iterative process minimizes the difference between the experimentally observed diffraction intensities and those calculated from the model. The quality of the refinement is monitored by the R-factor; a lower R-factor indicates a better fit.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined, or they are placed in calculated positions.

-

Validation: The final structure is validated using software tools like PLATON to check for geometric consistency, potential missed symmetry, and other structural anomalies. The final data is often deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

Workflow Visualization: Crystal Structure Determination of this compound

Caption: A flowchart illustrating the key stages of this compound crystal structure analysis.

Data Presentation: Crystallographic Parameters

A comprehensive crystal structure analysis culminates in a standardized set of crystallographic data. The following table presents a representative dataset for piperidin-4-one hydrochloride monohydrate, which serves as a benchmark for researchers in the field.

| Parameter | Value (Illustrative) | Significance |

| Chemical Formula | C₅H₉NO · HCl · H₂O | Confirms the composition of the crystal, including the water of hydration. |

| Formula Weight | 153.61 g/mol | The molar mass of the asymmetric unit.[6] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 8.543(2) | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.211(3) | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.876(2) | Length of the 'c' axis of the unit cell. |

| β (°) | 110.54(3) | Angle of the 'β' axis for a monoclinic system. |

| Volume (ų) | 806.5(4) | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Temperature (K) | 100(2) | The temperature at which the diffraction data was collected. |

| Radiation (λ, Å) | Mo Kα (0.71073) | The wavelength of the X-rays used for the experiment. |

| Reflections Collected | 7452 | Total number of diffraction spots measured. |

| Independent Reflections | 1845 [R(int) = 0.035] | Number of unique reflections after accounting for symmetry. |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 | Indicators of the agreement between the model and the experimental data. |

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound provides an unambiguous blueprint of its molecular architecture. This detailed structural knowledge is not an end in itself, but a powerful tool for the modern drug developer. It provides the empirical foundation for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological activity to guide the synthesis of more potent and selective analogs.

-

Computational Modeling: Providing accurate input for molecular docking and other in silico studies to predict binding affinities and mechanisms of action.

-

Polymorph Screening: Understanding the crystal packing of the hydrate form is essential for identifying and characterizing other potential polymorphic forms, which can have different stabilities and solubilities.

-

Intellectual Property: A well-characterized crystal structure is a cornerstone of a strong patent position for a new chemical entity.

References

-

Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

-

4-PIPERIDONE HYDROCHLORIDE HYDRATE. Global Substance Registration System. Available at: [Link]

-

4-piperidone hydrochloride. PubChem. Available at: [Link]

-

The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. MDPI. Available at: [Link]

-

4-Piperidone hydrochloride monohydrate. Molekula Ltd. Available at: [Link]

-

Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 1-[(1R)-2-hydroxy-1-phenylethyl]-4-methylidenepiperidine. National Center for Biotechnology Information. Available at: [Link]

- A process for the preparation of 4-piperidone hcl hydrate. Google Patents.

-

4-Piperidone. PubChem. Available at: [Link]

-

4-Piperidone. Wikipedia. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

-

The Cambridge Structural Database. CCDC. Available at: [Link]

-

Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]

-

Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available at: [Link]

-

M.Sc Chemistry project for crystal growth studies of Piperidine-4-one. YouTube. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Piperidone Monohydrate Hydrochloride | CAS 40064-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]

Reactivity Profile of Piperidin-4-one Hydrate in Aqueous Media

Executive Summary

Piperidin-4-one (4-piperidone) represents a classic case of "structural paradox" in heterocyclic chemistry. While theoretically a simple cyclic amino-ketone, its behavior in aqueous media is governed by a complex interplay between hydration equilibrium and pH-dependent self-condensation .

Most commercial sources supply the compound as 4-piperidone hydrochloride monohydrate (

This guide details the thermodynamic and kinetic profiles of this molecule, providing a validated framework for handling it in aqueous synthetic workflows.

Thermodynamic Profile: The Hydration Equilibrium

The Gem-Diol Stabilization Mechanism

In aqueous media, ketones exist in equilibrium with their hydrate (gem-diol) forms. For most aliphatic ketones (e.g., acetone), the equilibrium favors the ketone (

When the nitrogen is protonated (pH < pKa), the ammonium center exerts a strong electron-withdrawing inductive effect (

Key Thermodynamic States:

-

Acidic State (pH < 8.0): The nitrogen is protonated (

). The carbonyl is highly electrophilic and rapidly hydrates. The species exists as 4,4-dihydroxypiperidinium . This form is stable.[1][2] -

Basic State (pH > 10.0): The nitrogen is deprotonated (

). The inductive withdrawal is reduced. The equilibrium shifts toward the ketone form. This form is unstable .

Visualization of the Equilibrium Landscape

The following diagram illustrates the critical relationship between pH, protonation, and stability.

Figure 1: The pH-dependent reactivity landscape. Note that the "Free Base Ketone" is a transient species that rapidly degrades if not intercepted by a reagent.

Kinetic Profile: Instability and Degradation

The Self-Condensation Pathway

The primary degradation pathway for 4-piperidone in aqueous media is intermolecular aldol-type condensation.

-

Mechanism: The unprotonated secondary amine of one molecule acts as a nucleophile (or base) to enolize another molecule, or directly attacks the carbonyl.

-

Result: Formation of dimers (e.g., 1,2,3,6-tetrahydro-4,4'-bipyridine derivatives) and higher-order oligomers.

-

Observation: Solutions of the free base turn yellow/orange and eventually precipitate an oily tar within minutes to hours depending on concentration.

Stability Data Summary

| Parameter | Condition | Stability Status | Half-Life ( |

| pH 1.0 - 6.0 | Aqueous Buffer | High | > 6 Months (at 4°C) |

| pH 7.0 - 8.5 | Phosphate Buffer | Moderate | Hours to Days |

| pH > 9.0 | Carbonate Buffer | Low | Minutes (< 30 min) |

| Solvent | High (as HCl salt) | Indefinite | |

| Solvent | DMSO (Free Base) | Low | Rapid Dimerization |

Critical Insight: Never store 4-piperidone as a free base. Always generate it in situ from the hydrochloride salt immediately prior to reaction.

Synthetic Utility in Aqueous Media[2][3]

Despite its instability, 4-piperidone is a vital precursor for pharmacophores (e.g., fentanyl analogs, antihistamines). The key to successful synthesis is kinetic trapping : the reaction with the target electrophile/nucleophile must be faster than the self-condensation rate.

The Mannich Reaction Protocol (Robinson-Schöpf Type)

This is the most common aqueous application. The reaction exploits the equilibrium by operating at a slightly acidic pH (5-6), where a small concentration of the enol form exists, but the amine is largely protonated (preventing nucleophilic attack).

Workflow Diagram:

Figure 2: Optimized workflow for aqueous Mannich condensation, maintaining pH control to prevent self-polymerization.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a stable analytical standard for HPLC or NMR.

-

Weighing: Weigh 153.6 mg of 4-piperidone monohydrate hydrochloride (MW ~153.6 g/mol ).

-

Solvent Choice: Use 0.1 M HCl or deuterated water (

) with a drop of DCl.-

Why? Excess acid ensures the equilibrium is locked 100% to the protonated hydrate.

-

-

Dissolution: Dissolve to reach a concentration of 10 mg/mL.

-

Storage: Store at 4°C. Stable for >6 months.

Protocol B: In Situ Free Base Generation

Objective: Use the free base for a reaction without isolating the unstable intermediate.

-

Dissolution: Dissolve the hydrochloride salt in the minimum volume of water.

-

Organic Layer: Add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) before basification.

-

Neutralization: Add saturated

or -

Extraction: The moment the pH exceeds 9, the free base partitions into the organic layer (where it is slightly more stable than in water, though still prone to degradation).

-

Usage: Use the organic layer immediately. Do not concentrate to dryness.

Regulatory & Safety Note (Compliance)

List I Chemical Warning: Researchers must be aware that 4-piperidone and its derivatives are often classified as List I Chemicals (USA DEA) or controlled precursors in many jurisdictions due to their utility in synthesizing fentanyl and related opioids.

-

Documentation: Maintain strict inventory logs.

-

Vetting: Verify end-user legitimacy if transferring materials.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

-

- Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-912.

-

Synthetic Utility (Mannich Reaction)

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

-

Safety & Regulatory Status

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing Piperidin-4-one Hydrate

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[1][2] Piperidin-4-one, particularly in its stable hydrate or hydrochloride hydrate form, represents a cornerstone building block for the synthesis of complex pharmaceutical intermediates.[3] Its bifunctional nature—a secondary amine and a ketone—provides two orthogonal handles for a wide range of chemical transformations. This guide provides an in-depth exploration of key synthetic strategies employing piperidin-4-one hydrate, complete with detailed, field-tested protocols. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that enable rational drug design and development.

Foundational Concepts & Safety

The Strategic Importance of Piperidin-4-one

Piperidin-4-one is more than a simple cyclic ketone; it is a chameleonic synthon. The secondary amine offers a nucleophilic site for N-alkylation, N-arylation, and acylation, while the ketone provides an electrophilic carbon susceptible to nucleophilic attack, condensation reactions, and reductive amination. This dual reactivity allows for the construction of highly substituted piperidine cores, which are central to numerous drug classes, including analgesics, antipsychotics, and antihistamines.[2][4] For instance, it is a key starting material in the synthesis of potent opioid agonists like fentanyl and its derivatives.[3] The renewed interest in this nucleus has firmly established its importance in modern medicinal chemistry.[5][6]

Handling and Safety Precautions

Piperidin-4-one hydrochloride hydrate is an irritant to the skin, eyes, and respiratory system.[7][8] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][9] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Synthetic Transformation: Reductive Amination

Reductive amination is arguably one of the most powerful and widely used methods for C-N bond formation in pharmaceutical synthesis due to its efficiency and operational simplicity.[11] This reaction allows for the direct conversion of the ketone in piperidin-4-one to a secondary or tertiary amine, introducing a vast range of substituents at the C4 position.

Mechanistic Rationale

The reaction proceeds via a two-step, one-pot sequence. First, the secondary amine of a primary amine substrate reacts with the ketone of piperidin-4-one (often after N-protection) to form a hemiaminal, which then dehydrates to an iminium ion intermediate. In the second step, a mild, selective reducing agent, introduced in situ, reduces the iminium ion to the target amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting ketone before iminium formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone.[12]

Figure 1: Reductive Amination Workflow.

Protocol: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-piperidin-4-one with aniline, a common step in the synthesis of various pharmaceutical scaffolds.

Materials and Reagents

| Reagent | M.W. | Supplier | Grade |

|---|---|---|---|

| N-Boc-piperidin-4-one | 199.25 g/mol | Commercially Available | ≥98% |

| Aniline | 93.13 g/mol | Commercially Available | ≥99% |

| Sodium triacetoxyborohydride | 211.94 g/mol | Commercially Available | ≥97% |

| Dichloromethane (DCM) | 84.93 g/mol | Commercially Available | Anhydrous |

| Acetic Acid, Glacial | 60.05 g/mol | Commercially Available | ACS Grade |

| Saturated aq. NaHCO₃ | - | In-house preparation | - |

| Anhydrous MgSO₄ | 120.37 g/mol | Commercially Available | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidin-4-one (10.0 g, 50.2 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Add aniline (4.67 g, 50.2 mmol, 1.0 eq) followed by glacial acetic acid (2.87 mL, 50.2 mmol, 1.0 eq). The acid catalyzes the formation of the iminium ion intermediate.

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (15.96 g, 75.3 mmol, 1.5 eq) portion-wise over 20 minutes. Adding the reducing agent in portions helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the N-Boc-piperidin-4-one spot indicates completion.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product as a white solid.

Expected Results

| Parameter | Expected Value |

|---|---|

| Yield | 80-90% |

| Purity (by ¹H NMR) | >95% |

| Physical Appearance | White to off-white solid |

Key Synthetic Transformation: N-Alkylation

Direct N-alkylation of the piperidine nitrogen is a fundamental strategy for introducing diverse side chains, which is crucial for modulating a drug candidate's target affinity, selectivity, and pharmacokinetic properties.[13]

Mechanistic Rationale

The reaction is a standard nucleophilic substitution (SN2) where the lone pair of electrons on the piperidine nitrogen attacks an electrophilic alkyl halide (or similar electrophile). A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[14] Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is critical; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without solvating the nucleophilic amine, thus enhancing its reactivity.[14]

Figure 2: N-Alkylation Workflow.

Protocol: Synthesis of 1-benzylpiperidin-4-one

This protocol describes the benzylation of piperidin-4-one, a common intermediate for various CNS-active agents.

Materials and Reagents

| Reagent | M.W. | Supplier | Grade |

|---|---|---|---|

| Piperidin-4-one hydrochloride hydrate | 153.61 g/mol | Commercially Available | ≥98% |

| Benzyl bromide | 171.04 g/mol | Commercially Available | ≥98% |

| Potassium carbonate (K₂CO₃), anhydrous | 138.21 g/mol | Commercially Available | ≥99% |

| Acetonitrile (MeCN) | 41.05 g/mol | Commercially Available | Anhydrous |

| Ethyl acetate (EtOAc) | 88.11 g/mol | Commercially Available | ACS Grade |

| Brine | - | In-house preparation | - |

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask, add piperidin-4-one hydrochloride hydrate (15.36 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (41.46 g, 300 mmol, 3.0 eq). Using excess base is crucial to both neutralize the HCl salt and the HBr generated during the reaction.

-

Solvent Addition: Add anhydrous acetonitrile (200 mL) to create a stirrable suspension.

-

Substrate Addition: Add benzyl bromide (17.1 g, 100 mmol, 1.0 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (50 mL).

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the title compound, which is often pure enough for subsequent steps. If needed, purification can be achieved via vacuum distillation or column chromatography.

Expected Results

| Parameter | Expected Value |

|---|---|

| Yield | 85-95% |

| Purity (by GC-MS) | >97% |

| Physical Appearance | Pale yellow oil |

Advanced Application: Spirocycle Synthesis

Spirocyclic piperidines have gained significant traction in drug discovery as they introduce three-dimensionality, which can improve binding affinity and metabolic stability while exploring novel chemical space.[15] Piperidin-4-one is an excellent precursor for constructing 4-spiropiperidines.[15]

Strategic Approach

The synthesis of spirocycles from piperidin-4-one typically involves forming the spiro-ring on the preformed piperidine.[15] This can be achieved through various methods, including intramolecular alkylation or condensation reactions. A common strategy involves a tandem reaction where a bis-nucleophile reacts with the piperidin-4-one ketone and another electrophilic center.

Example Pathway: Synthesis of 1-oxa-8-azaspiro[4.5]decanes

A key intermediate, 1-benzyl-8-oxa-8-azaspiro[4.5]decan-8-ol, can be synthesized from 1-benzylpiperidin-4-one. This involves a nucleophilic attack on the ketone by a suitable three-carbon bis-nucleophile/electrophile, often generated in situ. This spirocyclic intermediate can then be further elaborated into more complex pharmaceutical targets.

Figure 3: General Spirocycle Synthesis Pathway.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of diverse and complex piperidine-containing intermediates through well-established reactions like reductive amination and N-alkylation, as well as more advanced applications such as spirocyclization. The protocols and strategies outlined in this guide provide a robust framework for researchers and scientists in drug development to leverage this critical synthon for the creation of novel therapeutic agents.

References

- Piperidin-4-one: The Potential Pharmacophore.

- PIPERIDINE SYNTHESIS. DTIC.

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.

- Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis. ChemicalBook.

- A process for the preparation of 4-piperidone hcl hydrate.

- Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing).

- Piperidin-4-one: the potential pharmacophore. PubMed.

- SAFETY DATA SHEET - 4-Piperidone monohydr

- Safety Data Sheet - 4-Piperidone (hydrochloride hydr

- Procedure for N-alkylation of Piperidine?

- Pharmacological Applications of Piperidine Deriv

- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.

- Piperidin-4-one hydrochloride. CymitQuimica.

- SAFETY D

- SAFETY DATA SHEET - 4-Piperidone monohydr

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

preparing N-substituted piperidines from piperidin-4-one hydrate

Application Note: Preparation of N-Substituted Piperidines from Piperidin-4-one Hydrochloride Hydrate

Part 1: Executive Summary & Strategic Analysis

The Scaffold: N-substituted piperidin-4-ones are critical pharmacophores in medicinal chemistry, serving as precursors for analgesics (e.g., fentanyl family), antipsychotics, and CCR5 antagonists.[1] The commercial starting material is almost exclusively Piperidin-4-one Hydrochloride Monohydrate (CAS: 40064-34-4).[1]

The "Free Base Trap" (Critical Stability Warning): Unlike many secondary amines, the free base of piperidin-4-one is structurally unstable.[1] Upon neutralization of the hydrochloride salt, the free amine rapidly undergoes intermolecular aldol-like condensation (self-reaction between the amine and the C4 ketone of another molecule) leading to thermodynamically stable dimers and polymers.[1]

-

Implication: Never isolate the free base. All protocols must be designed to generate the free amine in situ in the presence of the electrophile.[1]

Strategic Routes:

-

Direct N-Alkylation (

): Best for primary alkyl halides and benzyl groups.[1] Requires careful stoichiometry to prevent quaternization. -

Reductive Alkylation (Reductive Amination): Best for introducing complex aryl-alkyl groups via aldehydes.[1] Requires chemoselective reducing agents (STAB) to preserve the C4 ketone.

-

Michael Addition: Best for introducing ester or nitrile functionalities (e.g., acrylates).

Part 2: Detailed Experimental Protocols

Method A: Direct N-Alkylation ( )

Target: Synthesis of N-Benzylpiperidin-4-one[1]

Principle: The hydrochloride salt is neutralized in situ by an inorganic base, releasing the nucleophilic amine which immediately attacks the alkyl halide.[1]

Reagents:

-

Piperidin-4-one HCl hydrate (1.0 equiv)[1]

-

Alkyl Halide (e.g., Benzyl bromide) (1.05 equiv)

-

Base: Potassium Carbonate (

), anhydrous (3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add Piperidin-4-one HCl hydrate (10 mmol, 1.50 g) and anhydrous Acetonitrile (50 mL).

-

Base Addition: Add

(30 mmol, 4.15 g) in one portion. The suspension will remain heterogeneous.-

Note: The excess base is required to neutralize the HCl salt (1 eq), scavenge the HBr produced during alkylation (1 eq), and drive the equilibrium.

-

-

Electrophile Addition: Add Benzyl bromide (10.5 mmol, 1.25 mL) dropwise over 5 minutes at room temperature.

-

Reaction: Stir vigorously at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes; Stain: KMnO4 or Iodine).

-

Endpoint: Disappearance of the baseline spot (starting amine salt) and appearance of a higher

spot.

-

-

Workup:

-

Filter off the inorganic salts (

/KCl/KBr). -

Concentrate the filtrate under reduced pressure to remove Acetonitrile.[1]

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove residual inorganic salts and the hydrate water.

-

Dry the organic layer over

, filter, and concentrate.[2]

-

-

Purification: The crude oil is often sufficiently pure (>90%).[1] If necessary, purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Method B: Reductive Alkylation (Chemoselective)

Target: N-Alkylation via Aldehydes (Preserving the C4 Ketone)[1]

Principle: This method avoids the risk of over-alkylation (quaternization). The amine reacts with an aldehyde to form an iminium ion, which is selectively reduced.[3]

-

Challenge: The C4 ketone is also susceptible to reduction.[1]

-

Solution: Use Sodium Triacetoxyborohydride (STAB) .[4] It is less reactive than

and will reduce the iminium ion preferentially over the ketone at room temperature.[1]

Reagents:

-

Piperidin-4-one HCl hydrate (1.0 equiv)[1]

-

Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Base: Triethylamine (

) (1.0 equiv) - Strictly to neutralize the HCl salt.[1] -

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Protocol:

-

Liberation: In a reaction vessel, suspend Piperidin-4-one HCl hydrate (10 mmol) in DCE (40 mL). Add

(10 mmol, 1.4 mL). Stir for 15 minutes to ensure neutralization. -

Imine Formation: Add the Aldehyde (11 mmol). Stir for 30–60 minutes at room temperature.

-

Note: Magnesium sulfate (

) can be added here to absorb the water released from the hydrate and the imine formation, driving the equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 3.0 g) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

.-

QC Check: 1H NMR should show the diagnostic N-CH2 signals and the preservation of the ketone (no CH-OH signal around 3.5-4.0 ppm).[1]

-

Part 3: Visualization & Logic

Diagram 1: The Stability & Reactivity Workflow

Caption: Logical flow avoiding the "Free Base Trap" via in situ neutralization.

Diagram 2: Comparative Reaction Pathways

Caption: Selection criteria for Method A (S_N2) vs Method B (Reductive Amination).

Part 4: Data Summary & Troubleshooting

| Parameter | Method A (Direct Alkylation) | Method B (Reductive Amination) |

| Primary Reagents | Alkyl Halide, | Aldehyde, STAB, |

| Temp/Time | 60°C / 4–6 h | 0°C |

| Key Risk | Quaternization (Bis-alkylation) | Reduction of C4 ketone (if wrong reductant used) |

| Water Tolerance | Moderate (Excess | Low (Water consumes STAB; add drying agent) |

| Yield (Typical) | 85–95% | 75–90% |

Troubleshooting Guide:

-

Low Yield in Method A: Ensure the "hydrate" water isn't consuming your alkyl halide (hydrolysis).[1] Increase the amount of alkyl halide slightly (1.1 eq) or dry the starting material by azeotropic distillation with toluene if strictly anhydrous conditions are needed (though rarely necessary with

). -

Alcohol Formation in Method B: If you observe a broad -OH stretch in IR or a multiplet at 3.5-4.0 ppm in NMR, the C4 ketone was reduced.[1] Switch from

or -

Dimer Formation: If you see complex mixtures, you likely mixed the base and piperidone before adding the electrophile. Always have the electrophile present when the free amine is generated.[1]

References

-

Synthesis of N-Substituted Piperidines via Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-